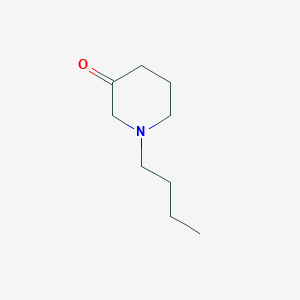

1-Butyl-3-piperidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-butylpiperidin-3-one |

InChI |

InChI=1S/C9H17NO/c1-2-3-6-10-7-4-5-9(11)8-10/h2-8H2,1H3 |

InChI Key |

WAFWCNFRHDIBBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCC(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

Scalable Synthesis of 1-Butyl-3-Piperidinone: A Technical Guide

Executive Summary

1-Butyl-3-piperidinone (N-butyl-3-piperidone) is a critical heterocyclic intermediate utilized in the synthesis of pharmaceuticals, particularly local anesthetics and biologically active alkaloids. Unlike its 4-isomer, the 3-piperidinone system possesses unique electronic instability due to the proximity of the nitrogen lone pair to the carbonyl group, leading to rapid enaminone tautomerization and polymerization if left as a free base.

This guide details the Dieckmann Condensation pathway, the industry-standard "Gold Route" for scalable synthesis. This pathway is preferred over oxidative routes (from 3-hydroxypyridine) for larger batches due to lower raw material costs and the avoidance of heavy metal oxidants.

Critical Technical Note: To ensure stability, this protocol targets the isolation of the hydrochloride salt . Attempts to isolate or store the free base will result in degradation.

Retrosynthetic Analysis

To understand the forward synthesis, we must deconstruct the target molecule. The 3-piperidinone ring is best disconnected at the C2-C3 bond (via Dieckmann cyclization logic) and the C-N bonds.

-

Target: 1-Butyl-3-piperidinone HCl

-

Precursor 1: Ethyl N-butyl-N-(ethoxycarbonylmethyl)-3-aminopropionate (The Diester)

-

Starting Materials: n-Butylamine, Ethyl Acrylate, Ethyl Bromoacetate.

Pathway Logic Visualization

Caption: Retrosynthetic breakdown showing the convergence of three commodity chemicals into the acyclic diester precursor.

The Dieckmann Condensation Protocol[1][2][3]

Phase 1: Formation of the Acyclic Diester

This phase constructs the carbon-nitrogen skeleton via a sequential Michael addition and Alkylation.

Reagents:

-

n-Butylamine (1.0 eq)

-

Ethyl Acrylate (1.05 eq)

-

Ethyl Bromoacetate (1.1 eq)

-

Triethylamine (Et3N) (1.2 eq)

-

Solvent: Ethanol (EtOH) or Toluene.

Step-by-Step Workflow:

-

Michael Addition: Charge a reactor with n-butylamine dissolved in ethanol. Cool to 0°C. Add ethyl acrylate dropwise to control the exotherm. Stir at room temperature (RT) for 12–16 hours.

-

Alkylation: To the reaction mixture (or isolated intermediate), add triethylamine followed by ethyl bromoacetate dropwise. Reflux for 4–6 hours.

-

Workup: Filter off the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure to obtain the crude diester oil.

Phase 2: Dieckmann Cyclization

This is the critical ring-closing step. Anhydrous conditions are non-negotiable to prevent premature ester hydrolysis.

Reagents:

-

Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) OR Sodium Ethoxide (freshly prepared).

-

Solvent: Anhydrous Toluene or Benzene.

Step-by-Step Workflow:

-

Suspension: Suspend NaH in anhydrous toluene under nitrogen atmosphere.

-

Addition: Dilute the crude diester from Phase 1 in toluene and add it dropwise to the NaH suspension at reflux temperature.

-

Observation: Evolution of hydrogen gas indicates reaction progress.

-

-

Cyclization: Continue reflux for 3–5 hours until gas evolution ceases.

-

Quench: Cool to 0°C and carefully quench with glacial acetic acid or dilute HCl.

-

Intermediate: Ethyl 1-butyl-3-oxopiperidine-4-carboxylate (The

-keto ester).

-

Phase 3: Hydrolysis and Decarboxylation

The ester group at position 4 is removed to yield the final piperidinone.

Reagents:

-

6N Hydrochloric Acid (HCl).

Step-by-Step Workflow:

-

Hydrolysis: Add 6N HCl to the residue from Phase 2.

-

Decarboxylation: Reflux vigorously for 4–8 hours. The evolution of CO2 confirms decarboxylation.

-

Isolation (Crucial): Evaporate the aqueous acid under reduced pressure to dryness. Recrystallize the solid residue from Ethanol/Acetone or Isopropanol.

-

Product:1-Butyl-3-piperidinone Hydrochloride .

-

Experimental Data Summary

The following table summarizes expected outcomes based on field data for N-substituted piperidones [1, 2].

| Parameter | Specification / Target | Notes |

| Overall Yield | 45% – 55% | Calculated from n-butylamine start. |

| Appearance | White to off-white crystalline solid | Hygroscopic salt. |

| Melting Point | 155°C – 160°C (dec) | Decomposes if heated rapidly. |

| 1H NMR (D2O) | Characteristic signals for C2 and C4 protons. | |

| Stability | >12 months at -20°C | Must be stored as HCl salt under Argon. |

Process Visualization

The following diagram illustrates the complete chemical workflow, highlighting the critical transition from the unstable free base to the stable salt.

Caption: Step-by-step chemical workflow from commodity precursors to the final hydrochloride salt.

Troubleshooting & Expert Insights

The "Red Oil" Phenomenon

-

Issue: During Phase 3 (Hydrolysis), the reaction mixture turns into a dark red, viscous oil that refuses to crystallize.

-

Cause: Polymerization of the free base. This occurs if the acid concentration drops or if the pH rises above 4.0 during workup.

-

Solution: Maintain strongly acidic conditions (pH < 1) throughout the workup. Do not attempt to neutralize to extract the free base. Evaporate the acid directly.

Moisture Contamination in Phase 2

-

Issue: Low yield in the Dieckmann step; recovery of unreacted diester.

-

Cause: Sodium Hydride (NaH) was deactivated by moisture in the solvent or atmosphere.

-

Solution: Use freshly distilled Toluene over Sodium/Benzophenone. Ensure the system is under a positive pressure of Nitrogen or Argon.

Safety: Vesicant Properties

-

Warning:

-haloketones and their precursors (like Ethyl Bromoacetate) are potent lachrymators. The final 3-piperidinone, even as a salt, can be irritating to mucous membranes. -

Protocol: All operations involving Ethyl Bromoacetate and the final isolation must be performed in a high-efficiency fume hood.

References

-

McElvain, S. M. (1946). Piperidine Derivatives.[1][3][4][5][6][10][11][12][13][14] XVII. The Preparation of 1-Benzoyl-3-carbethoxy-4-piperidone. Journal of the American Chemical Society.[4] (Foundational text on 3-piperidone synthesis via Dieckmann condensation).

-

Google Patents. (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone (Analogous Dieckmann Protocol). CN102070513A. .

-

ChemicalBook. (2023). 1-Boc-3-piperidone Synthesis and Properties. .

-

National Institutes of Health (NIH). (2014). A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. .

-

ScienceMadness. (2005).[4] Theoretical Synthesis of Piperidones. .

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. sciencemadness.org [sciencemadness.org]

- 5. CN107417643B - Synthesis process of dyclonine hydrochloride - Google Patents [patents.google.com]

- 6. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 7. 1-Boc-3-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 9. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 10. innospk.com [innospk.com]

- 11. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 14. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 1-Boc-3-Piperidinone in Synthesis

An In-Depth Technical Guide to 1-Boc-3-Piperidinone: A Cornerstone for Modern Drug Discovery

Senior Application Scientist's Note: This guide focuses on 1-Boc-3-piperidinone (tert-butyl 3-oxopiperidine-1-carboxylate), a compound of significant interest in pharmaceutical and chemical research. While the initial topic specified "1-Butyl-3-piperidinone," the vast body of scientific literature and commercial availability points to the Boc-protected analogue as the key synthetic building block. It is presumed that the interest lies in this widely utilized intermediate. Should information on the specific N-butyl derivative be required, a separate, more targeted synthetic approach would be necessary, starting from 3-piperidinone and proceeding with an N-alkylation reaction.

1-Boc-3-piperidone, with the CAS Number 98977-36-7, is a heterocyclic ketone of immense value in contemporary organic synthesis.[1][2] Its utility stems from a unique combination of structural features: a piperidine ring, a ketone functionality, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This arrangement makes it a versatile scaffold for the synthesis of a wide array of complex molecules, particularly piperidine derivatives which are prevalent in many pharmaceuticals.[3][4]

The Boc group serves as a crucial element, rendering the otherwise reactive secondary amine inert to many reaction conditions. This allows for selective transformations at other positions of the molecule, primarily at the ketone or the adjacent carbon atoms. The ease of its subsequent removal under acidic conditions provides a reliable and high-yielding deprotection step, unmasking the piperidine nitrogen for further functionalization. This strategic protection-deprotection sequence is a cornerstone of modern multi-step organic synthesis, making 1-Boc-3-piperidone a highly sought-after intermediate in the development of novel therapeutics, particularly in areas such as neurological disorders, pain management, and inflammation.[3][4]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 1-Boc-3-piperidone is essential for its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 98977-36-7 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [5] |

| Appearance | White to yellow low melting solid or clear colorless liquid | [1][2][6] |

| Melting Point | 35-40 °C (lit.) | [1][2][6] |

| Boiling Point | 289.8±33.0 °C (Predicted) | [3][6] |

| Density | 1.099±0.06 g/cm³ (Predicted) | [3][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[1][6][7] | |

| Storage | 0-8°C, under inert atmosphere | [4][6][8] |

Structural Representation:

Synthesis of 1-Boc-3-Piperidinone: A Validated Protocol

The synthesis of 1-Boc-3-piperidone is a critical process for ensuring a high-purity starting material for subsequent transformations. A common and effective method involves the oxidation of the corresponding alcohol, 1-Boc-3-hydroxypiperidine. The following protocol is based on a well-established oxidation reaction, providing a reliable route to the target compound.

Experimental Protocol: Oxidation of 1-Boc-3-hydroxypiperidine

This protocol describes a robust method for the synthesis of 1-Boc-3-piperidone.

Materials:

-

1-Boc-3-hydroxypiperidine

-

Dichloromethane (DCM)

-

Dess-Martin Periodinane (DMP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-3-hydroxypiperidine (1 equivalent) in dichloromethane (approximately 0.2 M concentration).

-

Addition of Oxidizing Agent: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes to neutralize the acetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-3-piperidone as a white to pale yellow solid.

Causality and Self-Validation:

-

Choice of Oxidant: Dess-Martin Periodinane is chosen for its mild reaction conditions, high efficiency in oxidizing secondary alcohols to ketones, and operational simplicity. It avoids the use of harsh heavy metal-based oxidants.

-

Stoichiometry: A slight excess of DMP ensures the complete conversion of the starting material.

-

Quenching: The use of sodium bicarbonate neutralizes the acidic byproducts of the oxidation, preventing potential side reactions and facilitating a clean extraction.

-

Purification: Flash column chromatography is essential to remove any unreacted starting material, excess reagent, and byproducts, ensuring the high purity of the final compound required for subsequent synthetic steps.

Caption: Synthetic workflow for the preparation of 1-Boc-3-piperidone.

Applications in Drug Development and Organic Synthesis

The strategic importance of 1-Boc-3-piperidone lies in its role as a versatile building block for the synthesis of a multitude of biologically active molecules.

-

Synthesis of Chiral Aminopiperidines: The ketone functionality of 1-Boc-3-piperidone is a key handle for the introduction of chirality. Asymmetric reduction or reductive amination can lead to the formation of enantiomerically enriched 3-hydroxy or 3-amino piperidines. These chiral building blocks are crucial for the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the treatment of type 2 diabetes.[10] For instance, (R)-N-Boc-3-aminopiperidine is a key intermediate in the synthesis of Linagliptin.[10]

-

Scaffold for Novel Therapeutics: The piperidine ring is a common motif in drugs targeting the central nervous system. 1-Boc-3-piperidone serves as a starting point for the synthesis of novel analgesics, anti-inflammatory agents, and compounds for treating neurological disorders.[3][4]

-

Agrochemicals and Material Science: Beyond pharmaceuticals, 1-Boc-3-piperidone is also utilized in the synthesis of agrochemicals and specialty chemicals.[3][7] Its derivatives can be incorporated into polymers to develop materials with enhanced properties.[3][4]

Caption: Major applications of 1-Boc-3-piperidone in various scientific fields.

Conclusion

1-Boc-3-piperidone stands out as a pivotal molecule in the field of organic synthesis, with its impact being most profoundly felt in drug discovery and development. Its carefully orchestrated structure, featuring a strategically protected nitrogen and a reactive ketone, provides chemists with a versatile and reliable platform for the construction of complex and biologically significant molecules. The protocols for its synthesis are well-established, ensuring its availability as a high-purity intermediate. As the demand for novel therapeutics continues to grow, the importance of foundational building blocks like 1-Boc-3-piperidone is set to increase, solidifying its position as an indispensable tool in the modern synthetic chemist's arsenal.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2023, April 4). 1-Boc-3-piperidone: An Overview.

- Sigma-Aldrich. 1-Boc-3-piperidone 97 98977-36-7.

- ChemicalBook. 1-Boc-3-piperidone CAS#: 98977-36-7.

- Exploring 1-Boc-3-Piperidone: Properties, Applic

- ECHEMI. 98977-36-7, 1-Boc-3-piperidone Formula.

- High Quality Chinese Factory supply 98977-36-7 1-Boc-3-Piperidinone.

- Chem-Impex. 1-Boc-3-piperidone.

- Sigma-Aldrich. 1-Boc-3-piperidone 97 98977-36-7.

- BLD Pharm. 98977-36-7|1-Boc-3-Piperidinone.

- PharmaCompass.com.

- PubChem.

- ChemicalBook. 1-Boc-3-piperidone | 98977-36-7.

- ChemicalBook.

Sources

- 1. echemi.com [echemi.com]

- 2. High Quality Chinese Factory supply 98977-36-7 1-Boc-3-Piperidinone [yunuochemical.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Boc-3-piperidone, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 1-Boc-3-piperidone CAS#: 98977-36-7 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 98977-36-7|1-Boc-3-Piperidinone|BLD Pharm [bldpharm.com]

- 9. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

solubility and stability of 1-Butyl-3-piperidinone

Technical Guide: Solubility and Stability Profiling of 1-Butyl-3-piperidinone

Executive Summary

1-Butyl-3-piperidinone (N-butyl-3-piperidone) is a critical heterocyclic intermediate utilized in the synthesis of piperidine-based pharmaceuticals and agrochemicals.[1] Unlike its thermodynamically stable 4-isomer, the 3-isomer represents a

This guide provides a definitive technical analysis of the solubility and stability profiles of 1-Butyl-3-piperidinone.[1][2] It establishes rigorous protocols for its handling, emphasizing the necessity of maintaining the compound as a hydrochloride salt (HCl) for storage and generating the free base only in situ or immediately prior to use.[1][3]

Chemical Identity & Physicochemical Baseline

Understanding the dual nature of this compound—as a stable salt versus a reactive free base—is the foundation of successful experimentation.[1][3]

| Property | 1-Butyl-3-piperidinone (Free Base) | 1-Butyl-3-piperidinone HCl (Salt) |

| CAS Number | Not widely listed (Generic) | Analogous to 61644-00-6 (3-piperidone HCl) |

| Molecular Formula | C | C |

| Molecular Weight | 155.24 g/mol | 191.70 g/mol |

| Physical State | Pale yellow to amber oil | White to off-white hygroscopic solid |

| pKa (Predicted) | ~8.5 (Tertiary amine) | N/A (Already protonated) |

| LogP (Predicted) | 1.8 - 2.1 (Lipophilic) | < 0 (Hydrophilic) |

| Storage Condition | DO NOT STORE | -20°C, Desiccated, Argon atm.[1] |

Critical Insight: The N-butyl chain adds lipophilicity compared to methyl/ethyl analogues, significantly reducing the water solubility of the free base but enhancing its solubility in non-polar organic solvents.[1]

Solubility Profile

The solubility behavior is strictly pH-dependent.[1][3] The transition between the water-soluble cation and the organic-soluble neutral amine occurs near pH 9-10.[1]

Solubility Matrix

| Solvent System | HCl Salt Solubility | Free Base Solubility | Application Notes |

| Water (pH 7) | High (>100 mg/mL) | Low (<1 mg/mL) | Salt dissolves instantly; free base oils out.[1] |

| Methanol / Ethanol | High | High | Alcoholysis risk for free base over long periods.[1][3] |

| Dichloromethane (DCM) | Negligible | Miscible | Preferred solvent for free base extraction.[1][3] |

| Ethyl Acetate | Negligible | High | Good for extraction; avoid for storage (transacylation risk).[1][3] |

| Toluene / Hexanes | Insoluble | Moderate | Use for anhydrous reactions after drying.[1][3] |

| DMSO / DMF | High | High | Difficult to remove; promotes side reactions if heated.[1][3] |

Partitioning Logic (LogD)

At physiological pH (7.4), the compound exists predominantly (>90%) as the protonated cation, retaining water solubility.[1][4] To extract the free base into an organic layer (DCM or Et2O), the aqueous phase must be basified to pH > 10 (typically using sat.[1][3] NaHCO

Stability Mechanisms & Degradation Pathways[3]

The instability of 1-Butyl-3-piperidinone is not random; it is mechanistically driven by its

Primary Degradation: Self-Condensation

As a free base, the amine of one molecule can attack the ketone of another (intermolecular) or facilitate enolization.[1][4] The 3-ketone position is electronically activated, making it susceptible to aldol-like dimerization, leading to insoluble tars/polymers.

Oxidative Instability

The methylene group adjacent to the carbonyl and nitrogen (C2 position) is highly activated.[1][3][4] Exposure to air leads to oxidation, forming enamines or fully aromatized species over time.[1][3]

Graphviz Diagram: Degradation Pathways

Caption: Stability transition from the stable salt form to the reactive free base, highlighting the rapid degradation pathways (dimerization and oxidation) that occur upon neutralization.

Experimental Protocols

These protocols are designed to minimize the time the compound exists in its unstable free base form.[1][3]

Protocol A: In-Situ Liberation of Free Base (Recommended)

Use this method for reactions requiring the free amine (e.g., Grignard addition, Wittig olefination).

-

Suspend: Place 1.0 eq of 1-Butyl-3-piperidinone HCl in Dichloromethane (DCM) (10 mL/g).

-

Cool: Cool the suspension to 0°C in an ice bath.

-

Neutralize: Add 1.1 eq of saturated aqueous NaHCO

or 1.0 eq of Triethylamine (Et -

Extract: Separate the organic layer cold. Wash once with cold brine.[1][3]

-

Dry: Dry over anhydrous Na

SO -

Use: Filter directly into the reaction vessel. Do not concentrate to dryness unless absolutely necessary, and never apply heat.[1][3]

Protocol B: Stability Stress Test (Validation)

To verify the integrity of a stored batch.

-

Dissolution: Dissolve in D

O (Deuterium Oxide). -

Analysis: Run a

H-NMR.

Handling & Storage Recommendations

-

Storage Form: Always store as the Hydrochloride (HCl) salt .[1][3]

-

Temperature: Long-term storage at -20°C . Short-term (weeks) at 4°C is acceptable for the salt.[1]

-

Atmosphere: Store under Argon or Nitrogen.[1][3] The salt is hygroscopic; moisture absorption can catalyze hydrolysis or clump the solid, making weighing difficult.[1][3]

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.[1][3]

Safety Note: 3-Piperidinones can be skin irritants and lachrymators.[1][3] Handle in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33722, Piperidin-3-one. Retrieved from [Link][1][4][6]

-

Organic Chemistry Portal (2006). Synthesis of Piperidones and derivatives. (Referencing: Org. Lett. 2006, 8, 2437-2440).[1][7] Retrieved from [Link]

-

European Patent Office. Patent EP1891927A2: Hydrogen peroxide activation with methanol (hetero)aromatic compounds.[1][3] (Cites N-butyl-3-piperidone).[1] Retrieved from

Sources

- 1. 3-Piperidinone, 1-methyl- | C6H11NO | CID 79656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1-Boc-3-piperidone, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 6. Piperidin-3-one | C5H9NO | CID 33722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Piperidone synthesis [organic-chemistry.org]

commercial availability of 1-Butyl-3-piperidinone

An In-depth Technical Guide to the Acquisition of 1-Butyl-3-piperidinone for Research & Development

Abstract

Commercial Availability Assessment

A thorough search of prominent chemical supplier databases and platforms in early 2026 indicates that 1-Butyl-3-piperidinone is not offered as a stock item. Searches for its chemical name and potential CAS number consistently yield results for a structurally different, and far more common, compound: 1-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate, CAS No. 98977-36-7).[1][2][3][4] The "Boc" designation refers to the tert-butoxycarbonyl protecting group, which is chemically distinct from the N-butyl group of the target compound.

This lack of commercial availability necessitates a shift in procurement strategy from direct purchase to laboratory synthesis. The remainder of this guide is dedicated to providing the technical details for this undertaking.

Recommended Procurement Strategy: In-House Synthesis

For researchers requiring 1-Butyl-3-piperidinone, laboratory synthesis is the most practical and reliable method of acquisition. The most direct and efficient synthetic pathway is the N-alkylation of a suitable 3-piperidinone precursor. A patent application explicitly lists "1-butyl-piperidin-3-one" as a compound of interest, and chemical synthesis databases provide a concise reaction scheme involving the reaction of 3-piperidinone with an appropriate butylating agent, such as 1-iodobutane.[5][6]

This approach offers full control over the purity, scale, and analytical verification of the final product, which is critical for scientific research and drug development applications.

Synthetic Pathway Analysis

The core of the synthesis is a nucleophilic substitution reaction, where the secondary amine of the 3-piperidinone ring acts as a nucleophile, attacking an electrophilic butylating agent (e.g., 1-bromobutane or 1-iodobutane).

Caption: Synthetic Workflow for 1-Butyl-3-piperidinone.

Causality Behind Experimental Choices:

-

Precursor: 3-Piperidinone is the essential starting scaffold. It is commonly supplied as a hydrochloride salt to improve its shelf stability. Therefore, a base is required in the reaction to neutralize the acid and liberate the free secondary amine, which is the active nucleophile.

-

Butylating Agent: 1-Bromobutane or 1-iodobutane are excellent electrophiles for this type of alkylation. 1-Iodobutane is more reactive, which can lead to faster reaction times but may also increase the potential for side reactions if not properly controlled. 1-Bromobutane offers a good balance of reactivity and cost-effectiveness.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is a suitable choice.[7] It is strong enough to deprotonate the piperidinium salt but generally not strong enough to cause significant side reactions, such as self-condensation of the ketone. It also serves as a scavenger for the HBr or HI acid generated during the reaction.

-

Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful isolation of a product with the expected analytical characteristics serves to validate the procedure.

Objective: To synthesize 1-Butyl-3-piperidinone from 3-piperidinone hydrochloride.

Materials:

-

3-Piperidinone hydrochloride

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Freeing the Amine:

-

To a round-bottom flask, add 3-piperidinone hydrochloride (1.0 eq).

-

Add anhydrous potassium carbonate (approx. 2.5 eq) and anhydrous acetonitrile. The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per gram of starting material).

-

Rationale: The excess K₂CO₃ ensures complete neutralization of the HCl salt and scavenges the HBr produced in the subsequent step.

-

-

N-Alkylation Reaction:

-

Begin vigorous stirring of the slurry at room temperature.

-

Add 1-bromobutane (1.1 to 1.2 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux (the boiling point of acetonitrile is ~82 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

-

Rationale: Heating increases the reaction rate. A slight excess of the alkylating agent ensures the complete consumption of the more valuable piperidinone precursor.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃, KBr, KCl).

-

Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting crude oil in diethyl ether or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and then brine.

-

Rationale: The washes remove any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 1-Butyl-3-piperidinone.

-

-

Purification:

-

For higher purity, the crude product should be purified by vacuum distillation or column chromatography on silica gel.

-

Rationale: Purification removes unreacted starting materials and any potential side products, yielding a compound suitable for high-sensitivity applications.

-

Quality Control & Analytical Characterization

It is imperative to verify the identity and purity of the synthesized product.

Caption: Analytical QC Workflow for Synthesized Product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique to confirm that the reaction has produced a compound of the correct molecular weight.

-

Expected Result: A major peak in the chromatogram corresponding to a mass spectrum with a molecular ion (M+) peak at m/z ≈ 155.24 for C₉H₁₇NO. The fragmentation pattern should be consistent with the proposed structure. GC-MS is a highly effective method for analyzing volatile compounds.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

-

Expected ¹H NMR Signals: Protons on the butyl group (triplet, sextet, quartet, triplet) and distinct signals for the protons on the piperidine ring, which will be shifted by the adjacent ketone and nitrogen.

-

Expected ¹³C NMR Signals: A peak corresponding to the carbonyl carbon (C=O) around 208-212 ppm, along with signals for the four unique carbons of the butyl group and the carbons of the piperidine ring. Spectral databases for similar N-alkyl piperidones can provide reference values.[9]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.[10][11]

-

Methodology: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point. Detection can be achieved with a UV detector at a low wavelength (~210 nm) due to the ketone chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Expected Result: A single major peak representing >95% of the total peak area would indicate a high-purity sample suitable for most research applications.

-

Safety & Handling

-

Precursors: 3-Piperidinone and its salts should be handled with care, as related piperidine compounds can be toxic and corrosive. Alkylating agents like 1-bromobutane are harmful and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Product: The toxicological properties of 1-Butyl-3-piperidinone have not been extensively studied. It should be treated as a potentially hazardous chemical. Standard laboratory safety practices should be strictly followed.

Commercial Availability of Precursors

While the final product is not commercially available, its key precursors are readily sourced from numerous chemical suppliers.

| Precursor Chemical | Common Form | Typical Purity | Key Suppliers |

| 3-Piperidinone | Hydrochloride Salt | >97% | Sigma-Aldrich, TCI Chemicals, Combi-Blocks |

| 1-Bromobutane | Liquid | >99% | Sigma-Aldrich, Alfa Aesar, Fisher Scientific |

| 1-Iodobutane | Liquid | >98% | Sigma-Aldrich, Alfa Aesar, TCI Chemicals |

| Potassium Carbonate | Anhydrous Powder | >99% | All major chemical suppliers |

| Acetonitrile | Anhydrous/HPLC Grade | >99.8% | All major chemical suppliers |

Conclusion

1-Butyl-3-piperidinone is a specialty chemical not currently available in commercial catalogs, making in-house synthesis the only viable procurement route for research and development. The N-alkylation of 3-piperidinone hydrochloride with a suitable butylating agent is a straightforward and reliable synthetic method. By following the detailed experimental and analytical protocols outlined in this guide, researchers can confidently produce and verify high-purity 1-Butyl-3-piperidinone, enabling its use as a key building block in the development of novel chemical entities.

References

-

Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved February 5, 2026, from [Link]

-

Gama, N. B. M., et al. (2022). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. Retrieved February 5, 2026, from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 5, 2026, from [Link]

-

Almeida, J. R. G. S., et al. (2019). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. Retrieved February 5, 2026, from [Link]

-

Vamvakaris, M., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. PubChem. Retrieved February 5, 2026, from [Link]

- Boussand, B., et al. (2008). Hydrogen peroxide activation with methanol (hetero)aromatic compounds. Google Patents.

-

PrepChem.com. (n.d.). Synthesis of 1-Butyl-3-piperidinone. Retrieved February 5, 2026, from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved February 5, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Boc-3-piperidone | 98977-36-7 [chemicalbook.com]

- 3. 1-Boc-3-piperidone 97 98977-36-7 [sigmaaldrich.com]

- 4. 98977-36-7|1-Boc-3-Piperidinone|BLD Pharm [bldpharm.com]

- 5. EP1891927A2 - Hydrogen peroxide activation with methanol (hetero)aromatic compounds - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uvadoc.uva.es [uvadoc.uva.es]

Methodological & Application

Application Note & Protocol: 1-Butyl-3-piperidinone as a Versatile Precursor for the Synthesis of Novel Alkaloids

Abstract

This document provides a detailed guide to the strategic use of 1-Butyl-3-piperidinone as a foundational building block in the synthesis of novel and potentially bioactive alkaloids. We will move beyond a simple recitation of steps to explore the underlying chemical logic, enabling researchers to adapt and innovate. The protocols herein are designed to be self-validating, incorporating in-process checks and characterization steps to ensure the integrity of the synthetic pathway. This guide is grounded in established chemical principles and supported by authoritative references to provide a robust framework for discovery.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged and ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. 1-Butyl-3-piperidinone, specifically, offers a unique combination of features that make it an exceptionally valuable precursor:

-

The N-Butyl Group: This lipophilic moiety can enhance membrane permeability and modulate pharmacokinetic properties. It also serves as a stable anchor, preventing the N-dealkylation that is a common metabolic pathway for many N-substituted piperidines.

-

The C3-Ketone: This functional group is the linchpin for synthetic elaboration. It is a versatile handle for introducing molecular complexity through a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its electrophilic nature allows for reactions such as aldol condensations, Mannich reactions, and reductive aminations, opening pathways to diverse and novel alkaloid skeletons.[4][5]

This guide will focus on leveraging the reactivity of the C3-ketone to construct novel alkaloid frameworks, with a particular emphasis on strategies leading to bicyclic and diamine-substituted systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Data for 1-Butyl-3-piperidinone Analogues (Note: Data for the N-Boc analogue is provided for reference due to its structural similarity and comprehensive documentation.)

| Property | Value (for 1-Boc-3-piperidone) | Source |

| CAS Number | 98977-36-7 | [6] |

| Molecular Formula | C₁₀H₁₇NO₃ | [6][7][8] |

| Molecular Weight | 199.25 g/mol | [6][7][8] |

| Appearance | White to light yellow solid | [4][6] |

| Melting Point | 35 - 40 °C | [6][9] |

| Boiling Point | 289.8 °C at 760 mmHg | [6] |

Safety Profile:

-

Handling: Always handle 1-Butyl-3-piperidinone and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Piperidine derivatives should be treated as potentially harmful. The N-Boc analogue is classified as a skin and serious eye irritant.[8] Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of heat and ignition.[10]

Synthetic Strategy I: Intramolecular Mannich Reaction for Tropane-like Scaffolds

One of the most powerful applications of 1-Butyl-3-piperidinone is in the construction of bicyclic systems reminiscent of tropane alkaloids, a class of natural products known for their potent biological activities.[11][12] The intramolecular Mannich reaction is a classic and efficient method for achieving this transformation.[13][14]

Mechanistic Rationale

The strategy involves the initial formation of an enolate from 1-Butyl-3-piperidinone, which then undergoes an intramolecular cyclization onto an electrophilic iminium ion generated in situ. This process forges a new carbon-carbon bond and establishes the bicyclic core. The choice of reagents and reaction conditions is critical for controlling the reaction's efficiency and stereochemical outcome.

Caption: Workflow for tropane-like scaffold synthesis.

Detailed Experimental Protocol: Synthesis of a Novel N-Butyl-nortropinone Analogue

This protocol describes a representative procedure. Researchers should note that optimization of reaction times, temperatures, and stoichiometry may be necessary for specific derivatives.

Materials:

-

1-Butyl-3-piperidinone (1.0 eq)

-

Diisopropylamine (1.2 eq), freshly distilled

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Paraformaldehyde (1.5 eq), dried

-

Glacial Acetic Acid (catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Enolate Formation:

-

To the flask, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

In a separate flame-dried flask, dissolve 1-Butyl-3-piperidinone in anhydrous THF.

-

Slowly add the piperidinone solution to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. A color change to pale yellow is typically observed.

-

-

Mannich Reaction:

-

In a separate flask, suspend paraformaldehyde in anhydrous THF and add a catalytic amount of glacial acetic acid. Cool this suspension to 0 °C.

-

Transfer the freshly prepared lithium enolate solution via cannula to the paraformaldehyde suspension at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient.

-

-

Characterization:

-

Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the bicyclic product.

-

An FT-IR spectrum should show the appearance of a hydroxyl group (if reduction occurs) or a shifted carbonyl, and the disappearance of the starting material's distinct ketone carbonyl.

-

Self-Validating System: The reaction progress can be rigorously monitored by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product confirms the reaction is proceeding.

Synthetic Strategy II: Reductive Amination for Diamine Scaffolds

The C3-ketone of 1-Butyl-3-piperidinone is also an excellent electrophile for reductive amination, leading to the synthesis of 1,3-diamine-substituted piperidines. These structures are of interest due to their potential as metal chelators and their presence in various biologically active compounds.

Mechanistic Overview

This two-step, one-pot process involves the initial formation of an iminium ion intermediate upon reaction of the ketone with a primary or secondary amine. This intermediate is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is less basic and more selective for the iminium ion over the ketone, minimizing side reactions and allowing for a one-pot procedure.

Caption: Workflow for reductive amination of 1-Butyl-3-piperidinone.

Detailed Experimental Protocol: Synthesis of a Novel 1-Butyl-N-benzyl-piperidin-3-amine

Materials:

-

1-Butyl-3-piperidinone (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid (catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol/DCM solvent system with triethylamine (TEA)

Procedure:

-

Reaction Setup: To a round-bottom flask with a magnetic stir bar, add 1-Butyl-3-piperidinone, anhydrous DCM, and benzylamine.

-

Iminium Formation: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The progress can be monitored by TLC.

-

Reduction: Once iminium formation is evident, add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic. Stir the reaction at room temperature overnight.

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of methanol in DCM containing 0.5-1% triethylamine to prevent the basic amine product from streaking on the acidic silica gel.

-

-

Characterization:

-

Confirm the structure and purity of the desired 1,3-diamine product using ¹H NMR, ¹³C NMR, and HRMS.

-

The disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of N-H stretches in the FT-IR spectrum are indicative of a successful reaction.

-

Conclusion and Future Directions

1-Butyl-3-piperidinone is a highly valuable and versatile precursor for the synthesis of novel alkaloid structures. The protocols detailed herein for the intramolecular Mannich reaction and reductive amination provide robust and adaptable starting points for the creation of diverse molecular architectures, from complex bicyclic systems to functionalized diamines. The strategic incorporation of the N-butyl group offers potential advantages in terms of metabolic stability and pharmacokinetic profiles.

Future work should focus on the stereoselective control of these reactions, perhaps through the use of chiral catalysts or auxiliaries, to access enantiomerically pure compounds. The biological evaluation of the synthesized novel alkaloids is the ultimate goal, and these foundational synthetic methods pave the way for the discovery of new therapeutic agents.

References

-

Autech Industry Co., Limited. (n.d.). Exploring 1-Boc-3-Piperidone: Properties, Applications, and Manufacturing. Autech Industry Co., Limited. Available from: [Link]

-

Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 57B(4), 525-530. Available from: [Link]

-

Hsiao, Y., et al. (2009). A novel synthesis of 1-aryl-3-piperidone derivatives. Arkivoc, 2010(1), 127-137. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). 1-Boc-3-piperidone: An Overview. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Kumar, A., et al. (2023). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Advances, 13(38), 26685-26703. Available from: [Link]

-

Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available from: [Link]

-

PharmaCompass. (n.d.). 1-Boc-3-piperidone, 97%. PharmaCompass.com. Available from: [Link]

- Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Google Patents.

-

Zhu, W., et al. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Angewandte Chemie International Edition, 48(15), 2777-2780. Available from: [Link]

-

Afonso, C. A. M., et al. (2006). Piperidones: from alkaloids to pseudopeptides. Current Organic Chemistry, 10(4), 427-466. Available from: [Link]

-

PubChem. (n.d.). tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Jirschitzka, J., et al. (2017). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 22(11), 1949. Available from: [Link]

-

de la Torre, M. C., et al. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry. Available from: [Link]

-

Gati, W. P., et al. (2022). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC advances, 12(3), 1545-1549. Available from: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of aldehydes and ketones. Current opinion in drug discovery & development, 9(6), 774-788. (No direct link available, abstract accessible via academic search engines).

-

Miles, Z. D., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3128-3136. Available from: [Link]

-

Royal Society of Chemistry. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous. RSC Publishing. Available from: [Link]

-

Li, F. L., et al. (2024). Expanding the Application of Alcohol Dehydrogenases in Pharmaceutical Chemistry: A Focus on Piperidone Synthesis. ChemCatChem. Available from: [Link]

-

Baliah, V., & Jeyaraman, R. (1975). The preparation of some piperidine derivatives by the Mannich reaction. Indian Journal of Chemistry, 13(12), 1252-1254. Available from: [Link]

-

Ghosez, L., et al. (2009). ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. ChemInform, 40(27). Available from: [Link]

-

Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. Available from: [Link]

-

Grynkiewicz, G., & Gadzikowska, M. (2008). Synthesis of Tropane Derivatives. Topics in Current Chemistry, 279, 1-38. Available from: [Link]

-

Wang, C., et al. (2023). Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. RSC advances, 13(43), 30421-30425. Available from: [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

Komal, U., et al. (2018). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 14(11), 59-65. Available from: [Link]

-

Tapia-Abellán, A., et al. (2020). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Journal of medicinal chemistry, 63(13), 7000-7016. Available from: [Link]

Sources

- 1. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. innospk.com [innospk.com]

- 7. 1-Boc-3-piperidone, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. nbinno.com [nbinno.com]

- 11. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. jofamericanscience.org [jofamericanscience.org]

Application Note: High-Efficiency Reductive Amination of 1-Butyl-3-piperidinone

Abstract

This application note details a robust, field-proven protocol for the reductive amination of 1-Butyl-3-piperidinone to synthesize 3-amino-1-butylpiperidine derivatives. Unlike thermodynamically stable 4-piperidinones, the 3-isomer presents unique challenges regarding steric hindrance and electronic stability. This guide prioritizes the "Direct Reductive Amination" (DRA) approach using Sodium Triacetoxyborohydride (STAB), a method selected for its exceptional chemoselectivity and mild operating conditions. The protocol includes mechanistic insights, a self-validating experimental workflow, and critical troubleshooting parameters to ensure high yield and purity in drug discovery applications.

Introduction & Strategic Rationale

The 3-aminopiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and GPCR ligands. While the 1-butyl substituent modulates lipophilicity and blood-brain barrier (BBB) penetration, the introduction of the amine functionality at the C3 position is the critical vector for structure-activity relationship (SAR) exploration.

The Challenge of 3-Piperidinones

Synthesizing amines from 1-Butyl-3-piperidinone is non-trivial compared to its C4 isomer:

-

Steric Strain: The C3 position is adjacent to the bulky N-alkyl group (1-butyl), creating significant steric hindrance that can retard imine formation.

-

Electronic Instability: 3-piperidinones are prone to enolization and self-condensation. Harsh conditions (high heat, strong Lewis acids) often lead to decomposition or racemization of the chiral center if pre-existing.

Selection of Reducing Agent: Why STAB?

We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) over Sodium Cyanoborohydride (NaBH₃CN) or catalytic hydrogenation for three reasons:

-

Safety: It avoids the generation of toxic cyanide byproducts.

-

Selectivity: STAB is less basic and reduces iminiums much faster than ketones. This allows for "one-pot" procedures where the reducing agent is present during imine formation without reducing the starting ketone (chemoselectivity).

-

Protic Tolerance: Unlike stronger hydrides, STAB tolerates the acetic acid often required to catalyze imine formation in sterically hindered systems.

Mechanistic Workflow

The reaction proceeds via a two-stage mechanism in a single vessel (One-Pot DRA).

-

Equilibrium: The amine attacks the ketone carbonyl to form a hemiaminal, which dehydrates to form the iminium ion.[1] Acid catalysis (AcOH) is often required to push this unfavorable equilibrium forward.

-

Irreversible Reduction: STAB selectively delivers a hydride to the iminium carbon. The acetoxy groups on boron reduce the nucleophilicity of the hydride, preventing direct reduction of the ketone.

Reaction Logic Diagram

The following diagram illustrates the critical path and decision points in the synthesis.

Figure 1: Logical workflow for the Direct Reductive Amination (DRA) of 1-Butyl-3-piperidinone using STAB.

Experimental Protocol

Reagent Stoichiometry

| Component | Equiv. | Role | Notes |

| 1-Butyl-3-piperidinone | 1.0 | Substrate | Commercially available or synthesized via oxidation of 1-butyl-3-piperidinol. |

| Amine (R-NH₂) | 1.1 - 1.2 | Reactant | Use slight excess to drive ketone consumption. |

| NaBH(OAc)₃ (STAB) | 1.4 - 1.6 | Reducing Agent | Moisture sensitive; weigh quickly. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Essential for sterically hindered ketones to facilitate iminium formation. |

| 1,2-Dichloroethane (DCE) | Solvent | Medium | Preferred over DCM for slightly higher boiling point and solubility, though DCM is acceptable. |

Step-by-Step Procedure

Step 1: Solvation and Imine Formation

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Butyl-3-piperidinone (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Add the Amine (1.1 equiv) to the solution.

-

Add Acetic Acid (1.0 equiv).

-

Expert Insight: If the amine is available as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it in situ, and increase AcOH to 2.0 equiv.

-

-

Stir the mixture at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (Nitrogen or Argon).

-

Checkpoint: This "pre-stir" allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

-

Step 2: Reduction 5. Cool the reaction mixture to 0°C (ice bath). While this is not strictly necessary for all amines, it minimizes side reactions during the exothermic addition of the hydride. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes.

- Caution: Gas evolution (hydrogen) may occur; ensure proper venting.

- Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours (overnight).

Step 3: Monitoring & Validation 8. Monitor reaction progress via LCMS or TLC.

- Target: Disappearance of the ketone (m/z [M+H] corresponds to starting material) and appearance of the amine product (m/z [M+H] = Ketone MW + Amine MW - 16 + 2).

- Troubleshooting: If ketone remains after 16h, add an additional 0.5 equiv of STAB and stir for 4 hours.

Step 4: Workup and Isolation 9. Quench: Carefully add saturated aqueous NaHCO₃ solution to the reaction mixture. Stir vigorously for 15 minutes until gas evolution ceases and the pH is basic (pH > 8). 10. Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with DCM (or EtOAc). 11. Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. 12. Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil.

Step 5: Purification

-

Acid-Base Extraction (Preferred for scale): Dissolve crude in dilute HCl (1M), wash with ether (removes non-basic impurities), then basify the aqueous layer with NaOH (4M) and extract back into DCM.

-

Flash Chromatography: If necessary, purify on silica gel using a gradient of DCM:MeOH:NH₄OH (e.g., 95:5:0.5). The ammonia is crucial to prevent the amine product from streaking on the silica.

Critical Parameters & Troubleshooting

Moisture Control

STAB hydrolyzes slowly in the presence of water, releasing acetic acid and boric acid. While it is more stable than NaBH₄, using anhydrous solvents (DCE/DCM) is critical to maintain the stoichiometry of the hydride donor.

Stereochemical Considerations

If the 1-butyl-3-piperidinone substrate is chiral (rare, usually racemic) or if a chiral amine is used, diastereomers will form.

-

Cis/Trans Selectivity: Hydride delivery usually occurs from the less hindered face. In 3-substituted piperidines, this often favors the cis or trans isomer depending on the specific ring conformation (chair vs. twist-boat) dictated by the N-butyl group.

-

Analysis: Use 1H-NMR coupling constants (J-values) to assign relative stereochemistry. Axial-axial protons typically show J ~10-12 Hz.

Common Pitfalls

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance at C3 prevents imine formation. | Increase AcOH to 2-3 equiv; extend "pre-stir" time; use molecular sieves (4Å) to scavenge water. |

| Tertiary Amine Impurity | Dialkylation of the primary amine.[2] | Ensure the amine is in excess (1.1-1.2 equiv). This is less common with ketones than aldehydes but possible. |

| No Reaction | Old/Decomposed STAB. | STAB should be a white powder. If it is clumpy or smells strongly of vinegar (acetic acid), use a fresh bottle. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][4] The Journal of Organic Chemistry, 61(11), 3849–3862. Link[5]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent.[2][4][6] Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today, 38(6). Link

-

BenchChem. (2025).[7] A Comparative Guide to the Synthetic Routes of (R)-1-Cyclobutylpiperidin-3-amine. Link

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Robust and Scalable Synthesis of 1-Butyl-3-aminopiperidine from 3-Piperidinone

Application Note: A-S-1B3AP

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 1-Butyl-3-aminopiperidine, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available 3-Piperidinone hydrochloride and proceeds through a strategic N-alkylation followed by a highly selective reductive amination. The protocol is designed for high fidelity and scalability, incorporating in-depth explanations of reagent choice, reaction mechanisms, and safety protocols to ensure reproducible results. All quantitative data is presented in tabular format, and key transformations are visualized using process flow diagrams.

Introduction and Scientific Context

Substituted piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. Specifically, the 3-aminopiperidine moiety is a key pharmacophore that imparts desirable physicochemical properties such as improved solubility and basicity, which are critical for drug-receptor interactions and favorable pharmacokinetic profiles. 1-Butyl-3-aminopiperidine, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential analgesics and anti-inflammatory agents.[1]

The synthesis described herein addresses the need for a reliable and well-documented procedure starting from an inexpensive and accessible precursor, 3-piperidinone.[1] The chosen synthetic strategy involves two fundamental and high-yielding organic transformations:

-

N-Butylation: Introduction of the n-butyl group onto the piperidine nitrogen via nucleophilic substitution.

-

Reductive Amination: Conversion of the resulting N-substituted piperidinone to the corresponding primary amine using a mild and selective reducing agent.

This approach avoids the use of harsh reagents or complex protecting group manipulations, making it suitable for both academic research laboratories and industrial process development.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The process begins with the N-alkylation of 3-piperidinone with 1-bromobutane to yield the key intermediate, 1-butyl-3-piperidinone. This intermediate is then subjected to a direct reductive amination using ammonium acetate and sodium triacetoxyborohydride to furnish the target compound, 1-Butyl-3-aminopiperidine.

Figure 1: Overall two-step synthesis workflow.

Experimental Protocols

3.1. Materials and Instrumentation

All reagents were procured from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by Thin Layer Chromatography (TLC) on silica gel 60 F254 plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS Number |

| 3-Piperidinone hydrochloride | ≥98% | Sigma-Aldrich | 41394-01-2 |

| 1-Bromobutane | 99% | Acros Organics | 109-65-9 |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |

| Acetonitrile (ACN) | Anhydrous, 99.8% | Sigma-Aldrich | 75-05-8 |

| Ammonium Acetate (NH₄OAc) | ≥98% | J.T. Baker | 631-61-8 |

| Sodium triacetoxyborohydride | 97% | Sigma-Aldrich | 56553-60-7 |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | 107-06-2 |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | 1310-73-2 |

| Anhydrous Sodium Sulfate | Granular, ≥99% | VWR | 7757-82-6 |

3.2. Step 1: Synthesis of 1-Butyl-3-piperidinone

Causality and Rationale: The N-alkylation of the piperidinone is a standard Sₙ2 reaction. 3-Piperidinone hydrochloride is first neutralized in situ using a mild inorganic base, potassium carbonate, to generate the free secondary amine. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the reactants without interfering with the nucleophilic attack. Heating the reaction promotes a sufficient rate of reaction.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-piperidinone hydrochloride (10.0 g, 73.7 mmol) and anhydrous acetonitrile (150 mL).

-

Add anhydrous potassium carbonate (25.3 g, 183 mmol, 2.5 equivalents) to the suspension.

-

Add 1-bromobutane (9.5 mL, 88.5 mmol, 1.2 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purify the crude product by vacuum distillation or silica gel chromatography to afford 1-butyl-3-piperidinone as a pale yellow oil.

Table 2: Expected Results for 1-Butyl-3-piperidinone

| Parameter | Value |

| Expected Yield | 9.8 - 10.6 g (86-93%) |

| Appearance | Pale yellow oil |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

3.3. Step 2: Synthesis of 1-Butyl-3-aminopiperidine via Reductive Amination

Causality and Rationale: This step utilizes the highly selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3][4] This reagent is particularly effective for reductive aminations because it is mild enough not to reduce the starting ketone but is reactive enough to reduce the iminium intermediate formed in situ.[5] 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and facilitates the reaction efficiently.[2][4] Ammonium acetate serves as the ammonia source for the formation of the primary amine.

Figure 2: Workflow for the reductive amination step.

Protocol:

-

To a 500 mL round-bottom flask under a nitrogen atmosphere, add 1-butyl-3-piperidinone (9.0 g, 58.0 mmol) and ammonium acetate (22.3 g, 290 mmol, 5.0 equivalents).

-

Add anhydrous 1,2-dichloroethane (200 mL) and stir the mixture until the solids are well-suspended.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (18.4 g, 87.0 mmol, 1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

-

Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by vacuum distillation to obtain 1-Butyl-3-aminopiperidine as a colorless to light yellow liquid.

Table 3: Expected Results for 1-Butyl-3-aminopiperidine

| Parameter | Value |

| Expected Yield | 7.2 - 8.0 g (80-89%) |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

Safety and Handling

Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

-

1-Bromobutane: Is a lachrymator and is flammable. Handle with care.

-

Sodium triacetoxyborohydride: Reacts with water and moisture to release flammable gases. It should be handled under an inert atmosphere in a dry environment.[6][7][8][9][10] Avoid contact with protic solvents during addition.[8]

-

1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

-

Quenching Procedure: The quenching of the reaction with sodium bicarbonate should be performed slowly and cautiously as it can generate gas, leading to a pressure buildup.

Conclusion

The synthetic protocol detailed in this application note presents an efficient and reliable method for the preparation of 1-Butyl-3-aminopiperidine. By employing a straightforward N-alkylation followed by a selective reductive amination, this two-step process provides the target compound in high yield and purity. The provided rationale for experimental choices and detailed safety guidelines ensures that this protocol can be safely and successfully implemented by researchers in the field of drug discovery and chemical development.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Figshare. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

Myers, J. W. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

PubChem. (n.d.). Piperidin-3-one. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Carlo Erba Reagents. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. figshare.com [figshare.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.co.uk [fishersci.co.uk]

1-Butyl-3-piperidinone in the synthesis of CNS active compounds

Application Notes & Protocols

1-Boc-3-Piperidone: A Versatile Scaffold for the Synthesis of Novel Central Nervous System (CNS) Active Compounds

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the Central Nervous System (CNS). This document provides a detailed guide for researchers on the strategic use of 1-Boc-3-piperidone as a key intermediate in the synthesis of CNS-active agents. While the topic specifies "1-Butyl-3-piperidinone," the vast body of scientific literature points to the tert-butoxycarbonyl (Boc) protected analogue, 1-Boc-3-piperidone , as the significantly more versatile and widely used precursor for generating diverse libraries of potential therapeutics. The Boc protecting group allows for controlled, sequential modifications at both the C3-ketone and the piperidine nitrogen, a strategy essential for modern drug discovery.[1] This guide will detail the physicochemical properties of 1-Boc-3-piperidone, outline core synthetic strategies, provide a detailed experimental protocol for a key transformation, and discuss its application in developing compounds for various CNS targets.

Introduction: The Strategic Advantage of 1-Boc-3-Piperidone in CNS Drug Discovery

The piperidine moiety is a cornerstone in the design of drugs for neurological disorders, pain management, and psychiatric conditions.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and the potential for specific interactions with biological targets. 1-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate) has emerged as a critical building block in this field.[2][3]

Its strategic value lies in two key features:

-

The C3-Ketone: This functional group is a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. It allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group effectively shields the piperidine nitrogen, preventing its interference in reactions targeting other parts of the molecule.[1] Crucially, it can be removed under mild acidic conditions, revealing the secondary amine for late-stage diversification, such as alkylation or amidation, to fine-tune the final compound's properties.

This dual functionality makes 1-Boc-3-piperidone an ideal starting material for synthesizing compounds targeting a range of CNS-related proteins, including analgesics, anticonvulsants, and antipsychotics.[3]

Physicochemical and Safety Data

Proper handling and storage are paramount for maintaining the integrity of the starting material. The key properties of 1-Boc-3-piperidone are summarized below.

| Property | Value | Source |

| CAS Number | 98977-36-7 | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | [4] |

| Molecular Weight | 199.25 g/mol | [4] |

| Appearance | White to light yellow solid or low melting solid | [2][5] |

| Melting Point | 35-40 °C | [1] |

| Boiling Point | 289.8 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents (ethanol, methanol, acetone); slightly soluble in water. | [3] |

| Storage | Store at 0-8 °C to preserve quality. | [1][2] |